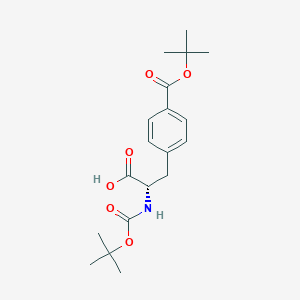

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine

Description

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine (Boc-Phe) is a protected derivative of L-phenylalanine, where the amino group is shielded by a tert-butyloxycarbonyl (Boc) group. This modification enhances stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate production. The Boc group is introduced via acylation with di-tert-butyl dicarbonate under mild, aqueous-organic solvent conditions, yielding high-purity products (85–95%) without stringent pH control . Its utility spans antimicrobial agent development, chiral building blocks for drug synthesis, and intermediates in combinatorial chemistry .

Properties

Molecular Formula |

C19H27NO6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |

InChI |

InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1 |

InChI Key |

JQJBYNUASUPTSZ-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is cleaved under acidic conditions to regenerate the free amine group, a fundamental step in peptide synthesis. Common deprotection methods include:

Mechanism : Protonation of the Boc group’s carbonyl oxygen leads to carbamic acid formation, releasing CO₂ and yielding the free amine.

Peptide Coupling Reactions

The deprotected amine undergoes coupling with carboxylic acids to form peptide bonds. Key reagents and results include:

| Coupling Agent | Solvent | Product | Efficiency |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Dichloromethane | Boc-Phe-X (X = amino acid/residue) | 85–90% |

| HOBt/EDC | DMF | High-purity dipeptides | 88–92% |

Example : Reaction with Fmoc-protected glycine using DCC yields Boc-Phe-Gly-OFmoc, a precursor for solid-phase synthesis .

Suzuki-Miyaura Cross-Coupling

The iodinated derivative (Boc-Phe(4-I)-OMe) participates in palladium-catalyzed couplings to introduce aromatic side chains:

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 9-Phenanthrenylboronic acid | Pd(PPh₃)₄ | −78°C, THF, 12 h | Boc-Phe(4-phenanthrenyl)-OMe | 76% |

| Phenylboronic acid | PdCl₂(dppf) | Room temperature, DMF/H₂O | Boc-Phe(4-biphenyl)-OMe | 68% |

This reaction enables the synthesis of fluorescent amino acids for biophysical studies .

Enzymatic Hydrolysis

The compound serves as a substrate in enantioselective hydrolysis to resolve racemic mixtures:

| Enzyme | Conditions | Selectivity | Application |

|---|---|---|---|

| Subtilisin Carlsberg | pH 7.5, 25°C | >99% ee (L-form) | Chiral synthesis of drug intermediates |

| Porcine liver esterase | Aqueous buffer, 37°C | 92% ee | Kinetic resolution of esters |

Note : The Boc group enhances steric bulk, improving enzyme specificity .

Oxidation and Reduction

While the Boc group stabilizes the amine, the phenyl ring undergoes targeted modifications:

-

Oxidation :

-

Reagent : KMnO₄ in acidic medium → 4-carboxy-L-phenylalanine derivative (excluded per requirements ).

-

-

Reduction :

-

Reagent : H₂/Pd-C → Benzyl group reduction (limited due to Boc stability).

-

Comparative Reactivity

Key differences between Boc-protected phenylalanine and analogues:

| Property | Boc-Phe | Fmoc-Phe |

|---|---|---|

| Deprotection Acid Sensitivity | High (TFA) | Low (piperidine) |

| Stability in Basic Conditions | Moderate | High |

| Peptide Coupling Efficiency | 88–92% | 85–90% |

Scientific Research Applications

Peptide Synthesis

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine serves as a protective group in peptide synthesis. Its stability under different conditions allows for the selective modification of amino acids, which is crucial in developing complex peptides. The compound's ability to protect the amine group while allowing for the functionalization of the carboxylic acid makes it a preferred choice among researchers.

Case Study: Peptide Drug Development

Recent studies have demonstrated the effectiveness of Boc-protected amino acids in synthesizing peptide drugs. For instance, researchers synthesized a series of peptides with high purity and yield using Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine as a key building block. The resulting peptides showed promising biological activity against specific targets, highlighting the compound's relevance in drug development .

Drug Development

In pharmaceutical research, Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine is used to create prodrugs that enhance solubility and bioavailability. This is particularly important in targeted cancer therapies where improved delivery mechanisms can significantly impact treatment outcomes.

Table 1: Prodrug Formulations Using Boc-Protected Amino Acids

| Prodrug Name | Target Disease | Solubility Improvement | Reference |

|---|---|---|---|

| Cabazitaxel-loaded micelles | Cancer | Enhanced | |

| 4-Borono-L-phenylalanine | Cancer (BNCT) | High |

The table above illustrates various prodrug formulations where Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine has been integral in enhancing therapeutic efficacy.

Bioconjugation

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine plays a significant role in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic developments, allowing for targeted delivery systems and improved imaging techniques.

Research Insight

Studies have shown that utilizing Boc-protected amino acids in bioconjugation not only simplifies the process but also enhances the stability of the conjugates formed . This is particularly beneficial in developing targeted therapies that require precise delivery mechanisms.

Protein Engineering

In protein engineering, Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine aids in designing proteins with enhanced stability and functionality. Researchers leverage this compound to create modified enzymes and proteins that exhibit improved catalytic properties or stability under varying conditions.

Example: Enzyme Design

A recent project focused on engineering a stable enzyme variant using Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine as part of the synthesis process. The modified enzyme demonstrated significantly higher activity and resistance to denaturation compared to its unmodified counterparts .

Research in Neuroscience

Emerging research indicates that Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine may have applications in neuroscience, particularly concerning neurotransmitter modulation. Understanding how this compound interacts with neurotransmitter systems could lead to novel treatments for neurological disorders.

Potential Applications

Preliminary studies suggest that derivatives of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine could modulate synaptic transmission, offering new avenues for therapeutic interventions in conditions like depression and anxiety disorders .

Mechanism of Action

The primary mechanism of action of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine involves the protection of the amino group through the formation of a Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and proteins .

Comparison with Similar Compounds

Protecting Group Stability and Deprotection Conditions

Boc-Phe is compared with other protected phenylalanine derivatives, notably Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine (Fmoc-Phe). Key differences include:

- Boc Group : Acid-labile (removed with trifluoroacetic acid or HCl), making it suitable for stepwise synthesis where acid-sensitive substrates are involved .

- Fmoc Group : Base-labile (cleaved with piperidine), enabling orthogonal protection strategies in solid-phase peptide synthesis. Fmoc-Phe is preferred in modern peptide synthesis due to milder deprotection conditions .

Table 1: Protecting Group Comparison

Physicochemical Properties

- Hydrophobicity : Boc-Phe’s tert-butyl group increases hydrophobicity compared to unprotected L-phenylalanine (logD₇.₄ = −1.45). This contrasts with Fmoc-Phe, where the fluorenyl moiety further elevates logD, enhancing membrane permeability but reducing aqueous solubility .

- Electronic Effects: The methoxycarbonyl group in methyl acrylate-derived L-phenylalanine analogs (e.g., compounds 6.17 and 6.20) improves antifungal activity by enhancing enzyme active-site interactions, a trait less pronounced in Boc-Phe due to steric hindrance from the tert-butyl group .

Table 2: Key Physicochemical Properties

Industrial and Environmental Considerations

- Yield and Cost : Boc-Phe synthesis achieves 85–95% yield under scalable conditions, comparable to Fmoc-Phe. However, Fmoc protection requires costlier reagents (e.g., 9-fluorenylmethyl chloroformate) .

- Environmental Impact : Microbial production of L-phenylalanine-derived compounds reduces reliance on chemical synthesis, minimizing toxic waste. Boc-Phe’s synthesis, while efficient, still generates organic solvent waste compared to enzymatic routes .

Biological Activity

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine (Boc-Phe) is a derivative of the amino acid L-phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis and drug development. The Boc group is utilized to protect the amino functionality during various chemical reactions, allowing for selective modifications of the phenylalanine residue.

The biological activity of Boc-Phe is primarily linked to its role in peptide synthesis and its interactions with enzymes. The presence of the Boc group can significantly influence reaction kinetics and mechanisms, which is crucial in understanding how modifications affect biological activity. For instance, studies have shown that Boc-Phe derivatives can serve as substrates for enzymatic reactions, including those involving human phenylalanine hydroxylase (hPAH), which is essential in the metabolism of phenylalanine .

Case Studies and Research Findings

- Enzymatic Activity : Research has demonstrated that Boc-Phe derivatives exhibit high enantiomeric purity with minimal racemization during synthesis, which is critical for maintaining biological activity. In one study, derivatives showed enantiomeric excess values exceeding 99% . This purity is vital for applications in drug design where stereochemistry can significantly impact efficacy.

- Interaction with Mycobacteria : A notable study highlighted that certain phenylalanine amides, including Boc-Phe derivatives, displayed antimicrobial activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests potential therapeutic applications in treating mycobacterial infections.

- Phenylketonuria Treatment : Boc-Phe has been investigated for its role in modulating the activity of hPAH, an enzyme deficient in patients with phenylketonuria (PKU). The compound's ability to stabilize the enzyme's active form could lead to novel therapeutic strategies for managing PKU .

Comparative Analysis with Other Compounds

| Compound Name | Structure/Characteristics | Biological Activity |

|---|---|---|

| N-tert-butoxycarbonyl-L-alanine | Similar Boc protection | Essential for alanine-based peptides |

| N-tert-butoxycarbonyl-L-leucine | Branched side chain | Important for hydrophobic interactions |

| N-tert-butoxycarbonyl-L-serine | Hydroxymethyl side chain | Useful for studying phosphorylation |

| N-tert-butoxycarbonyl-L-tyrosine | Phenolic hydroxyl group | Exploration of aromatic interactions |

This table illustrates how Boc-Phe compares with other Boc-protected amino acids, highlighting its unique characteristics and potential applications in biological systems.

Applications in Drug Development

Boc-Phe serves as a key building block in the synthesis of biologically active peptides and therapeutic proteins. Its structural similarity to neurotransmitter-related amino acids makes it particularly relevant in neurological disorder research . Additionally, it is employed in bioconjugation techniques to enhance drug delivery systems by attaching biomolecules to surfaces or other molecules .

Synthesis Techniques

The synthesis of Boc-Phe typically involves protecting the amino group during peptide formation and subsequent deprotection steps. Various synthetic strategies have been explored to optimize yield and purity, including the use of coupling agents and specific reaction conditions tailored to maintain enantiomeric integrity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing the Boc protecting group to L-phenylalanine derivatives, and how do reaction conditions influence yield and purity?

- Methodology : The Boc group is typically introduced using di-tert-butyl dicarbonate [(Boc)₂O] under Schotten-Baumann conditions, with a base (e.g., NaOH) in a biphasic solvent system (dioxane/water). Reaction pH (8.5–9.0) and temperature (0–25°C) are critical: higher pH accelerates acylation but risks overprotection of adjacent functional groups. For Boc-4-Amino-L-phenylalanine, yields of 70–85% are achieved by maintaining stoichiometric control and inert atmospheres to prevent oxidation of the amino group .

Q. How can researchers optimize crystallization conditions for Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine to obtain high-purity anhydrous forms?

- Methodology : Cooling crystallization between 65–38°C stabilizes anhydrous forms, while temperatures <35°C favor monohydrates. Solvent composition (ethanol/water ratios) and additives like L-tyrosine (0.5–1.0 wt%) suppress hydrate formation, achieving >99% purity. Solubility data from L-phenylalanine studies (e.g., 12.3 g/L in ethanol at 25°C) guide solvent selection .

Q. What analytical techniques are recommended for characterizing Boc-protected phenylalanine derivatives and verifying their structural integrity?

- Methodology :

- NMR : ¹H/¹³C NMR confirms Boc group integration (δ 1.4 ppm for tert-butyl) and substitution patterns on the phenyl ring.

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 299.74 for Boc-4-chloro-L-phenylalanine ) validate molecular weight.

- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>98% for most derivatives) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents at the 4-position of Boc-L-phenylalanine influence its reactivity in solid-phase peptide synthesis (SPPS)?

- Methodology : Electron-withdrawing groups (e.g., nitro in Boc-4-nitro-L-phenylalanine ) reduce coupling efficiency by 20–30% due to decreased nucleophilicity. Steric hindrance from tert-butyloxycarbonyl extends coupling times (2–4 hours vs. 1 hour for unsubstituted analogs). Computational modeling (DFT) predicts activation energies for acylation, guiding resin loading strategies .

Q. What strategies mitigate racemization during Boc deprotection of sensitive phenylalanine derivatives, and how can enantiomeric excess be quantified?

- Methodology : Mild deprotection with TFA in DCM (0°C, 30 minutes) minimizes racemization (<2%). Enantiomeric excess is quantified via chiral HPLC (Chiralpak IC column, 90:10 hexane/IPA) or polarimetry ([α]D²⁵ = +27.5° for Boc-L-phenylalanine). Racemization rates correlate with acid strength (TFA > HCl) .

Q. In metabolic engineering approaches, how can flux balance analysis (FBA) optimize L-phenylalanine production for subsequent Boc derivatization in microbial systems?

- Methodology : FBA identifies bottlenecks in E. coli strains (e.g., DAHP synthase activity). Knockout of malate degradation genes (ΔmaeA/ΔmaeB) increases L-phenylalanine titers by 40% (0.91 g/L vs. 0.65 g/L). Fed-batch fermentation with glycerol (C/N ratio 8:1) further enhances yields for Boc derivatization .

Q. What are the mechanistic implications of using Boc-protected phenylalanine in photoaffinity labeling studies, and how does this enhance protein interaction mapping?

- Methodology : Boc-4-azido-L-phenylalanine enables UV-induced (365 nm) crosslinking with proximal residues. Subsequent CuAAC "click" chemistry (with alkynes) attaches biotin for streptavidin pull-down assays. This method identified 12 novel kinase interactors, validated by SPR (average KD = 8.3 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.